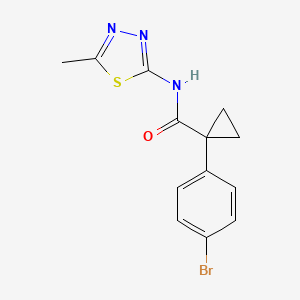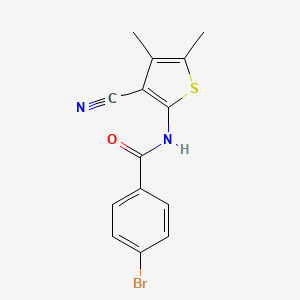![molecular formula C20H17NO7 B7519384 [2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate](/img/structure/B7519384.png)
[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of [2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate is not fully understood. However, it has been proposed that the compound exerts its biological effects through the inhibition of specific enzymes or signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of tumor cells, and reduce the production of inflammatory mediators. In vivo studies have demonstrated that it can inhibit the growth of tumors and reduce inflammation in animal models.
実験室実験の利点と制限
The advantages of using [2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate in lab experiments include its relatively simple synthesis method, its potential for diverse applications, and its ability to exhibit biological activity at low concentrations. However, its limitations include its low solubility in water, its potential toxicity, and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on [2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate. These include:
1. Investigation of the compound's mechanism of action in different biological systems.
2. Synthesis of derivatives of the compound to improve its solubility and biological activity.
3. Evaluation of the compound's potential as a drug candidate for the treatment of cancer, inflammation, and other diseases.
4. Exploration of the compound's applications in materials science and catalysis.
5. Investigation of the compound's potential for use in combination therapies with other drugs.
Conclusion
In conclusion, [2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate is a chemical compound that has shown promise in various fields due to its potential biological activity and diverse applications. Further research is needed to fully understand its mechanism of action and to explore its potential as a drug candidate and in other areas of research.
合成法
The synthesis of [2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate involves the reaction between 2-oxochromene-3-carboxylic acid and 2,5-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through the formation of an amide intermediate, which is then converted to the final product by treatment with acetic anhydride.
科学的研究の応用
[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities. In materials science, it has been used as a precursor for the synthesis of functionalized polymers and nanoparticles. In catalysis, it has been employed as a ligand for metal catalyzed reactions.
特性
IUPAC Name |
[2-(2,5-dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO7/c1-25-13-7-8-17(26-2)15(10-13)21-18(22)11-27-19(23)14-9-12-5-3-4-6-16(12)28-20(14)24/h3-10H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGLSUZCVQAMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7519301.png)
![4-oxo-N-[3-oxo-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)propyl]-4-thiophen-2-ylbutanamide](/img/structure/B7519312.png)
![4-[2-(Azepan-1-yl)-2-oxoethyl]piperazin-2-one](/img/structure/B7519321.png)
![4-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B7519329.png)
![3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B7519335.png)

![4-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7519347.png)

![Cyanomethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate](/img/structure/B7519354.png)
![1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7519376.png)
![3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea](/img/structure/B7519396.png)

![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B7519413.png)
